N'-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide is a chemical compound with the molecular formula C13H14Br2N2O2 and a molecular weight of 390.07046 g/mol . This compound is known for its unique structure, which includes a cyclopentylidene group and a dibromophenoxy moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide typically involves the reaction of 2-(2,4-dibromophenoxy)acetic acid with cyclopentanone hydrazone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the bromine atoms, using nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Wirkmechanismus
The mechanism of action of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dibromophenoxy)acetohydrazide: This compound shares a similar structure but lacks the cyclopentylidene group.
N’-cyclopentylidene-2-(4-morpholinyl)acetohydrazide: This compound has a morpholinyl group instead of the dibromophenoxy moiety, leading to distinct reactivity and applications.
The uniqueness of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts unique chemical and biological properties that are valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C13H14Br2N2O2 |
---|---|
Molekulargewicht |
390.07 g/mol |
IUPAC-Name |
N-(cyclopentylideneamino)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C13H14Br2N2O2/c14-9-5-6-12(11(15)7-9)19-8-13(18)17-16-10-3-1-2-4-10/h5-7H,1-4,8H2,(H,17,18) |
InChI-Schlüssel |
FIJXEUVWVROIHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC(=O)COC2=C(C=C(C=C2)Br)Br)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.